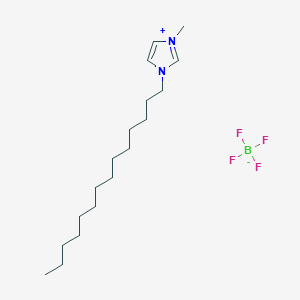

3-Methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate

Description

3-Methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate is a room-temperature ionic liquid (IL) belonging to the imidazolium tetrafluoroborate family. Its structure consists of a methyl group at the N1 position and a tetradecyl (14-carbon) chain at the N3 position of the imidazolium cation, paired with a tetrafluoroborate (BF₄⁻) anion. This compound is characterized by its hydrophobic nature due to the long alkyl chain, which influences its solubility, viscosity, and thermal stability.

Properties

IUPAC Name |

1-methyl-3-tetradecylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;2-1(3,4)5/h16-18H,3-15H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMOQBPFPGCPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCCCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725115 | |

| Record name | 3-Methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-61-1 | |

| Record name | 1H-Imidazolium, 1-methyl-3-tetradecyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244193-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate (CAS No. 244193-61-1) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biomedicine and environmental science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings and case studies.

This compound has the molecular formula and a molecular weight of 366.29 g/mol. It is characterized by a long alkyl chain, which significantly influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H35BF4N2 |

| Molecular Weight | 366.29 g/mol |

| CAS Number | 244193-61-1 |

| GHS Hazard Statements | H302-H314 |

| Signal Word | Danger |

Toxicity Studies

Research indicates that ionic liquids (ILs), including imidazolium-based ILs like this compound, exhibit varying degrees of toxicity to living organisms. A comparative study highlighted that ILs with longer alkyl chains tend to have higher toxicity levels due to their enhanced ability to disrupt cellular membranes . Specifically, studies show that exposure to higher concentrations can lead to significant cell death in various bacterial strains, including E. coli and Listeria monocytogenes .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in several studies. For instance, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, with effectiveness correlating with the concentration of the ionic liquid used . The mechanism appears to involve disruption of bacterial membrane integrity, leading to cell lysis.

Case Study: Bacterial Resistance

A study examining Listeria monocytogenes strains demonstrated that certain strains developed increased resistance to imidazolium-based ILs with longer alkyl chains through genetic adaptations, such as modifications in cell wall structure and osmolyte accumulation . This highlights the potential for both toxicity and adaptive resistance in microbial populations exposed to such compounds.

Mechanistic Insights

The interaction of this compound with cellular membranes has been investigated using lipid bilayer models. Findings suggest that the ionic liquid can penetrate and disrupt lipid membranes, particularly those rich in negatively charged lipids, thereby enhancing its cytotoxic effects .

Applications in Biomedicine

Given its biological activity, there is potential for using this compound in drug delivery systems or as an antimicrobial agent in various formulations. Its ability to solubilize a range of organic compounds also makes it attractive for pharmaceutical applications.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Electrochemistry | Used as a solvent and electrolyte in electrochemical cells. |

| Material Science | Acts as a precursor for the synthesis of advanced materials. |

| Biochemistry | Utilized in biological assays and for solubilizing biomolecules. |

| Catalysis | Functions as a catalyst in various organic reactions. |

Electrochemistry

3-Methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate is particularly valuable in electrochemical applications. Its ionic nature allows it to serve as an effective electrolyte in lithium-ion batteries and supercapacitors. The compound exhibits high ionic conductivity, which enhances the performance and efficiency of these energy storage devices.

Case Study: Ionic Liquid Electrolytes

Research has shown that ionic liquids like 3-methyl-1-tetradecylimidazolium tetrafluoroborate can improve the stability and safety of lithium-ion batteries compared to conventional organic solvents. The presence of the tetrafluoroborate anion contributes to lower volatility and flammability, making it a safer alternative for battery applications .

Material Science

In material science, this compound is utilized as a precursor for synthesizing nanostructured materials and composites. Its ability to dissolve various inorganic salts facilitates the preparation of functional materials with tailored properties.

Case Study: Synthesis of Nanomaterials

A study demonstrated that using 3-methyl-1-tetradecylimidazolium tetrafluoroborate as a solvent led to the successful synthesis of metal nanoparticles with controlled sizes and shapes, which are crucial for applications in catalysis and sensors .

Biochemistry

The compound's unique solvation properties make it suitable for biochemistry applications, particularly in protein crystallization and enzyme stabilization. It can solubilize hydrophobic biomolecules, enhancing their availability for biochemical assays.

Case Study: Protein Solubilization

In experiments aimed at improving the solubility of membrane proteins, researchers found that incorporating ionic liquids such as 3-methyl-1-tetradecylimidazolium tetrafluoroborate significantly increased the yield of functional proteins suitable for structural studies .

Catalysis

The compound also serves as a catalyst in various organic reactions, particularly in processes that require mild reaction conditions or where traditional solvents may interfere with the reaction mechanism.

Case Study: Organic Synthesis

In one study, 3-methyl-1-tetradecylimidazolium tetrafluoroborate was employed as a catalyst for the synthesis of biodiesel from triglycerides through transesterification reactions, demonstrating its effectiveness in promoting reaction rates while minimizing byproducts .

Comparison with Similar Compounds

Structural and Thermophysical Properties

The table below compares key properties of 3-methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate with shorter-chain analogues:

| Property | [EMIM][BF₄]¹ | [BMIM][BF₄]² | [OMIM][BF₄]³ | [C₁₄MIM][BF₄]⁴ |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 197.97 | 226.02 | 282.16 | 382.36 |

| Density (g/cm³, 25°C) | 1.24–1.28 | 1.15–1.21 | 1.05–1.10 | ~0.98–1.02⁵ |

| Viscosity (mPa·s, 25°C) | 32–45 | 90–120 | 200–250 | >400⁶ |

| Melting Point (°C) | -15 | -80 | -60 | < -50⁷ |

| Thermal Decomposition (°C) | 390–410 | 400–420 | 405–425 | ~430–450⁸ |

| Applications | Thermal fluids, electrolytes | CO₂ separation, catalysis | Polymer electrolytes, extraction | Lubricants, hydrophobic solvents |

Notes: ¹ 1-Ethyl-3-methylimidazolium BF₄ ; ² 1-Butyl-3-methylimidazolium BF₄ ; ³ 1-Octyl-3-methylimidazolium BF₄ ; ⁴ Target compound (C₁₄ chain); ⁵ Estimated due to increased alkyl chain hydrophobicity; ⁶ Viscosity increases exponentially with chain length ; ⁷ Likely liquid at room temperature; ⁸ Enhanced stability from van der Waals interactions .

Key Trends and Findings

- Alkyl Chain Length Effects: Viscosity: Increases with chain length due to stronger intermolecular forces. The tetradecyl derivative’s viscosity (>400 mPa·s) limits its use in high-flow applications but enhances lubricity . Thermal Stability: Decomposition temperatures rise slightly with longer chains (e.g., ~430°C for C₁₄ vs. 390°C for ethyl), attributed to increased cation-anion interaction stability . Hydrophobicity: The tetradecyl chain renders the compound immiscible with polar solvents, making it ideal for non-aqueous extraction processes .

Synthetic Methods :

Synthesis involves quaternization of 1H-imidazole with methyl and tetradecyl halides, followed by anion exchange with NaBF₄, analogous to [BMIM][BF₄] preparation .- Applications: CO₂ Separation: Shorter-chain ILs like [BMIM][BF₄] are more effective due to lower viscosity and higher CO₂ permeability . Glycan Labeling: Aminoethyl-substituted ILs (e.g., [MIEA][BF₄]) excel in mass spectrometry, while the tetradecyl variant’s bulkiness may hinder reactivity . Thermal Fluids: [EMIM][BF₄] and [BMIM][BF₄] are preferred for heat transfer due to balanced viscosity and thermal conductivity .

Critical Analysis of Contradictions and Limitations

- Thermal Decomposition : Reported values vary by up to 20°C across studies, likely due to differences in purity or measurement techniques (e.g., TGA vs. DSC) .

- Viscosity Data: Some studies report lower viscosities for longer chains under high shear rates, suggesting non-Newtonian behavior that complicates direct comparisons .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 3-Methyl-1-tetradecyl-1H-imidazol-3-ium tetrafluoroborate, and how can purity be optimized?

- Methodology : Synthesis typically involves a two-step process:

Alkylation : React N-methylimidazole with 1-bromotetradecane under reflux (80–100°C, 24–48 hours) in anhydrous acetonitrile or toluene.

Anion exchange : Replace the bromide counterion with tetrafluoroborate using NaBF₄ or AgBF₄ in aqueous or solvent-mediated conditions .

- Purity Optimization : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol). Confirm purity via ¹H/¹³C NMR (e.g., δ 8.6–9.2 ppm for imidazolium protons) and elemental analysis (±0.3% tolerance) .

Q. How is this compound characterized structurally and functionally?

- Structural Analysis : Use FTIR (C–H stretching at 3150 cm⁻¹, B–F vibrations at 1050 cm⁻¹) and mass spectrometry (M⁺ peak at m/z 410–412 for the cation).

- Functional Properties : Measure density (pycnometry), viscosity (rotational viscometer), and thermal stability (TGA; decomposition onset >300°C for analogous imidazolium ILs) .

Q. What are the critical safety considerations for handling this ionic liquid?

- Toxicity : While specific data are limited, similar imidazolium ILs show moderate acute toxicity (e.g., LD₅₀ > 500 mg/kg in rats). Assume Harmful if Swallowed (H302) and handle with nitrile gloves and fume hoods .

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of BF₄⁻ .

Advanced Research Questions

Q. How does the tetradecyl chain length influence this ionic liquid’s physicochemical properties compared to shorter-chain analogs?

- Key Effects :

- Viscosity : Increases exponentially with chain length (e.g., 1-hexyl analog: ~200 cP vs. tetradecyl: >1000 cP at 25°C).

- Melting Point : Longer chains reduce melting points (tetradecyl likely < –20°C vs. ethyl analog: –8°C) .

Q. What experimental challenges arise in achieving high-purity this compound, and how are they resolved?

- Challenges :

- Residual bromide contamination from incomplete anion exchange (detect via ion chromatography; limit <50 ppm).

- Hydrophobic impurities from the tetradecyl chain (remove via activated charcoal filtration).

- Resolution : Optimize anion exchange with excess NaBF₄ (2:1 molar ratio) and validate via ¹⁹F NMR (BF₄⁻ peak at –152 ppm) .

Q. How do discrepancies in reported thermal stability data for imidazolium tetrafluoroborates arise, and how can they be mitigated?

- Sources of Error :

- Moisture content (>500 ppm H₂O accelerates BF₄⁻ hydrolysis to HF).

- Heating rate variability in TGA (use 10°C/min for consistency).

Q. What computational methods are effective for predicting the electrochemical stability of this ionic liquid?

- Approach :

DFT Calculations : Compute HOMO/LUMO gaps (e.g., using Gaussian 16; B3LYP/6-311++G** basis set).

MD Simulations : Model ion mobility and diffusion coefficients (e.g., LAMMPS with OPLS-AA force field).

Q. How can researchers address contradictory data on micellar behavior in aqueous solutions of long-chain imidazolium ILs?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.